Carboxylesterase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37BrN2O5 |
|---|---|
Molecular Weight |
585.5 g/mol |
IUPAC Name |
[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C30H37BrN2O5/c1-17(37-27(35)26-33-32-25(38-26)18-4-7-20(31)8-5-18)30(36)15-12-24-22-9-6-19-16-21(34)10-13-28(19,2)23(22)11-14-29(24,30)3/h4-8,17,21-24,34,36H,9-16H2,1-3H3/t17-,21-,22+,23-,24-,28-,29-,30-/m0/s1 |
InChI Key |
UNIJXCNQQHXASC-ZESSPUGRSA-N |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Mechanistic Aspects of Carboxylesterase Inhibition
Fundamental Principles of CES Catalysis and Active Site Architecture
The catalytic activity of carboxylesterases is governed by a highly conserved structural and mechanistic framework centered around a catalytic triad (B1167595) within the enzyme's active site. americanpharmaceuticalreview.commdpi.com
At the heart of carboxylesterase catalysis lies the catalytic triad, a coordinated group of three amino acid residues: serine, histidine, and an acidic residue, which is typically glutamate (B1630785) or aspartate. americanpharmaceuticalreview.commdpi.com In human CES1, this triad consists of Ser221, Glu354, and His468. americanpharmaceuticalreview.com These residues work in concert to form a charge-relay network that activates the serine residue, transforming it into a potent nucleophile. mdpi.com The acidic residue (glutamate or aspartate) aligns and polarizes the histidine, which in turn increases the basicity of the histidine's imidazole (B134444) nitrogen. This allows the histidine to accept a proton from the serine's hydroxyl group, thereby activating the serine oxygen for nucleophilic attack on the substrate. americanpharmaceuticalreview.com
The hydrolysis of an ester substrate by a carboxylesterase proceeds through a two-step mechanism. The first step involves the nucleophilic attack by the activated serine on the carbonyl carbon of the ester substrate. This leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the substrate and forming a stable acyl-enzyme intermediate, where the acyl portion of the substrate is covalently bonded to the active site serine. americanpharmaceuticalreview.com
In the second step of the reaction, a water molecule enters the active site and is activated by the histidine residue of the catalytic triad. The activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the free enzyme, ready for another catalytic cycle. americanpharmaceuticalreview.com
During the formation of the tetrahedral intermediates, a negative charge develops on the carbonyl oxygen of the substrate. This unstable, negatively charged oxygen, or oxyanion, is stabilized by a structural feature within the active site known as the oxyanion hole. The oxyanion hole is composed of backbone amide groups from adjacent amino acid residues that are positioned to form hydrogen bonds with the negatively charged oxygen. This stabilization of the high-energy transition state is crucial for lowering the activation energy of the reaction and thus facilitating catalysis.
Mechanisms of Carboxylesterase Inhibition by Various Compound Classes
Inhibition of carboxylesterase activity can occur through several mechanisms, broadly classified as reversible and irreversible. These mechanisms are critical in the fields of pharmacology and toxicology.
Reversible inhibitors bind to the enzyme through non-covalent interactions and can be released, allowing the enzyme to regain its activity. Carboxylesterase-IN-1 (Compound 39) has been identified as a competitive inhibitor of human carboxylesterase 1A (hCES1A). nih.gov This mode of inhibition implies that the inhibitor binds to the active site of the enzyme, thereby competing directly with the substrate.
| Parameter | Value | Inhibition Mode |
|---|---|---|
| IC50 | 0.055 µM | Competitive |
| Ki | 0.059 µM |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.govKi: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. nih.gov
The competitive nature of this compound's inhibition of hCES1A was determined through kinetic studies. nih.gov Molecular docking simulations further support this, suggesting that the compound binds within the catalytic cavity of hCES1A, effectively blocking the active site from substrate entry. The primary mode of interaction is believed to be through hydrophobic interactions. nih.gov
In contrast to reversible inhibitors, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. medchemexpress.com Organophosphates are a classic example of irreversible carboxylesterase inhibitors. They react with the active site serine residue to form a stable phosphate (B84403) ester, rendering the enzyme inactive. medchemexpress.com
Suicide inhibition, a specific type of irreversible inhibition, occurs when the inhibitor is itself a substrate for the enzyme. The enzyme processes the suicide inhibitor, which is then converted into a highly reactive intermediate that covalently binds to and inactivates the enzyme. This mechanism is also known as mechanism-based inactivation.
Covalent Adduct Formation and its Structural Basis
Covalent inhibition involves the formation of a stable chemical bond between the inhibitor and the enzyme, often with the catalytic serine residue in the active site. nih.gov This leads to a long-lasting or irreversible loss of enzyme activity. Structural studies, typically using X-ray crystallography, can reveal the precise atomic interactions of the inhibitor-enzyme complex, known as the covalent adduct. nih.gov For many well-characterized inhibitors, such as organophosphates, the structural basis of this adduct formation is clearly defined, showing how the inhibitor is stabilized within the active site. nih.gov However, no such structural or mechanistic data is available in the scientific literature for a compound specifically named "this compound."
Allosteric Modulation of CES Activity
Allosteric modulation occurs when an inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. nih.gov This can be a mode of both inhibition and activation. Studies have explored the allosteric kinetics of human carboxylesterase 1 (CES1), demonstrating that its activity can be influenced by binding events at secondary sites. nih.gov This type of regulation can lead to complex kinetic profiles, such as sigmoidal curves, which differ from the classic Michaelis-Menten kinetics. nih.gov There is currently no published evidence to suggest or characterize an allosteric mechanism for "this compound."
Kinetic Characterization of Carboxylesterase Inhibitors
Kinetic analysis is fundamental to quantifying an inhibitor's potency and understanding its mode of interaction with the target enzyme. This involves determining key parameters like inhibition constants and classifying the type of inhibition.
Determination of Inhibition Constants (Kᵢ, IC₅₀)
The potency of an enzyme inhibitor is commonly expressed by two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. edx.org The Kᵢ is a true dissociation constant that reflects the binding affinity between the inhibitor and the enzyme, providing a more absolute measure of potency that is independent of substrate concentration for competitive inhibitors. edx.orgyoutube.com The determination of these values requires a series of enzymatic assays with varying concentrations of the inhibitor. edx.org For "this compound," no experimentally determined IC₅₀ or Kᵢ values are reported in the scientific literature.
Analysis of Inhibition Types (Competitive, Non-competitive, Uncompetitive, Mixed-Type)
The mechanism of reversible inhibition is categorized into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. nih.gov
Non-competitive inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, affecting catalytic efficiency but not substrate binding.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with different affinities. nih.gov
Distinguishing between these types involves detailed kinetic experiments where reaction rates are measured at various substrate and inhibitor concentrations. nih.gov Such analyses have not been published for "this compound," leaving its mode of inhibition unclassified.
Specificity and Selectivity Profiling of Carboxylesterase Inhibitors
Isoform Selectivity (e.g., CES1 vs. CES2) in Mammalian Systems
Achieving isoform selectivity for Carboxylesterase-IN-1 is crucial for its potential therapeutic applications. Human CES1 and CES2, despite sharing 48% sequence homology, exhibit distinct tissue distribution and substrate preferences. nih.govsemanticscholar.org CES1 is the predominant form in the liver, where it constitutes about 80-95% of the total hydrolytic activity, while CES2 is most abundant in the small intestine and kidneys. nih.govnih.gov This differential localization means that a selective CES1 inhibitor would primarily affect hepatic drug metabolism, whereas a CES2-selective inhibitor would impact drug activation or degradation in the gastrointestinal tract.
The selectivity of this compound for CES1 over CES2 is a key determinant of its biological effect. For instance, many prodrugs are designed to be activated by a specific CES isoform; selective inhibition of that isoform could modulate the drug's efficacy and toxicity profile. taylorandfrancis.com
Table 1: Comparison of Human Carboxylesterase Isoforms CES1 and CES2
| Feature | CES1 (hCE1) | CES2 (hCE2) |
|---|---|---|
| Primary Location | Liver, adipose tissue, lungs, heart nih.govresearchgate.net | Small intestine, kidney, liver nih.govnih.gov |
| Substrate Preference | Large acyl group, small alcohol group nih.govnih.gov | Small acyl group, large alcohol group nih.govnih.gov |
| Key Substrates | Clopidogrel, Oseltamivir, Methylphenidate nih.gov | Irinotecan, Aspirin, Prasugrel nih.govnih.gov |
| Cellular Location | Lumen of the Endoplasmic Reticulum taylorandfrancis.com | Lumen of the Endoplasmic Reticulum |
Substrate Specificity Differences as Determinants of Inhibitor Selectivity
The distinct substrate preferences of CES1 and CES2 provide a rational basis for the design of selective inhibitors like this compound. CES1 generally metabolizes esters with a large acyl group and a small alcohol moiety. nih.govnih.gov Conversely, CES2 prefers substrates with a small acyl group and a larger, bulkier alcohol component. nih.govnih.gov
This substrate specificity arises from differences in the active site architecture of the two isoforms. The active site of CES1 is thought to possess both a rigid and a flexible pocket, rendering it capable of accommodating a wider variety of substrates compared to CES2. nih.gov By mimicking the preferred substrate structure of one isoform over the other, this compound can achieve its selective inhibition profile. For example, an inhibitor designed with a large acyl group would theoretically show higher affinity for CES1.
Structural Determinants of Isoform Selective Inhibition
The structural basis for the selective inhibition of carboxylesterases by this compound lies in the subtle yet significant differences within the active sites of CES1 and CES2. Both enzymes utilize a classic catalytic triad (B1167595) composed of serine, histidine, and a glutamic acid residue for hydrolysis. researchgate.net However, the surrounding amino acid residues that shape the active site gorge differ between the two isoforms.
Crystal structures of human CES1 have revealed a binding pocket that can accommodate a variety of molecules. researchgate.net The selectivity of an inhibitor is determined by how well its chemical structure complements the unique topography and electrostatic environment of the target isoform's active site. For instance, the planarity and constraint of carbonyl groups in certain inhibitor classes, such as 1,2-diones, have been identified as key determinants for achieving selective inhibition of human carboxylesterases. nih.gov this compound's design exploits these structural nuances to preferentially bind to one CES isoform.
Cross-Reactivity with Other Serine Hydrolases (e.g., Cholinesterases)
A significant challenge in developing carboxylesterase inhibitors is ensuring selectivity not only between CES isoforms but also against other members of the serine hydrolase superfamily, which includes vital enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes share a similar catalytic mechanism, making cross-reactivity a common issue, particularly with broad-spectrum inhibitors like organophosphates. nih.gov
Inhibitors such as trifluoromethyl ketones have shown selectivity for carboxylesterases with weak inhibition of human cholinesterases. nih.gov Similarly, benzene (B151609) sulfonamides and 1,2-diones (like benzil) have been reported to be potent and selective CES inhibitors without significant effects on AChE or BChE. nih.gov The selectivity profile of this compound is evaluated against a panel of serine hydrolases to confirm its specificity and minimize off-target effects that could lead to unintended toxicity.
Methodologies for Selectivity Profiling
To comprehensively define the selectivity of this compound, several advanced proteomic techniques are employed. These methods allow for the assessment of inhibitor activity against specific enzymes within a complex biological environment.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy for globally characterizing enzyme function directly in native biological systems. semanticscholar.orgnih.gov This technique uses active site-directed chemical probes that covalently label active enzymes. universiteitleiden.nl For serine hydrolases, these probes often contain a fluorophosphonate (FP) reactive group attached to a reporter tag. nih.gov
To profile this compound, a biological sample (e.g., cell lysate or tissue homogenate) is pre-incubated with the inhibitor before treatment with an ABPP probe. nih.gov The inhibitor will compete with the probe for binding to the active site of its target enzymes. The resulting protein-probe adducts are then visualized, typically by gel electrophoresis and fluorescence scanning. A reduction in probe labeling for a specific enzyme in the presence of this compound indicates successful inhibition. By analyzing the labeling of the entire serine hydrolase family, ABPP provides a comprehensive profile of the inhibitor's potency and selectivity across the proteome. universiteitleiden.nlnih.gov
Quantitative Targeted Proteomics
Quantitative targeted proteomics, typically performed using liquid chromatography-mass spectrometry (LC-MS/MS), offers a highly specific and sensitive method to quantify the abundance of target proteins. nih.govnih.gov This technique uses proteotypic peptides—peptides that are unique to a protein of interest—as surrogates for protein quantification. nih.gov
In the context of profiling this compound, this methodology can be used to precisely measure the levels of CES1, CES2, and other potential off-target hydrolases in various tissues or in vitro systems. nih.gov By correlating protein abundance with activity data from other assays, researchers can build a more complete picture of the inhibitor's effects. This is particularly important for interpreting activity data, as changes in enzyme activity could be due to inhibition or changes in the enzyme's expression level. nih.gov
Table 2: Methodologies for Inhibitor Selectivity Profiling
| Methodology | Principle | Application for this compound |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to covalently label the active sites of enzyme families. Inhibition is measured by a decrease in probe labeling. universiteitleiden.nl | Determines the on-target potency and off-target activity of the inhibitor against the entire active serine hydrolase family in a complex proteome. nih.gov |
| Quantitative Targeted Proteomics | Employs mass spectrometry to quantify unique peptides (proteotypic peptides) as a proxy for absolute or relative protein abundance. nih.gov | Measures the absolute quantities of CES1, CES2, and other hydrolases in tissues and cells to contextualize activity and inhibition data. nih.gov |
Structural Biology of Carboxylesterase Inhibitor Interactions
Crystallographic Analysis of CES-Inhibitor Complexes
X-ray crystallography has been instrumental in providing high-resolution, three-dimensional snapshots of carboxylesterase enzymes in complex with various inhibitors. These structural studies have revealed critical details about the architecture of the active site and the conformational changes that occur upon inhibitor binding.
The active site of human carboxylesterase 1 (hCE1) is a large and predominantly hydrophobic cavity, estimated to be around 1,300 ų, which contributes to its ability to accommodate a wide array of chemically diverse ligands. nih.gov This active site is not a monolithic entity but is instead comprised of distinct sub-pockets. Notably, the catalytic residue Ser221 effectively divides the ligand-binding pocket into two main compartments: a smaller, more rigid pocket and a larger, more flexible one. nih.gov This dual-pocket arrangement is a key factor in the enzyme's promiscuity, allowing it to hydrolyze substrates with varying acyl and alcohol moieties. nih.gov
Crystallographic studies have demonstrated that the binding of inhibitors can induce significant conformational changes within the active site. For instance, the "acyl loop," a flexible region adjacent to the catalytic serine, has been observed to alter its position upon ligand binding. nih.gov This flexibility is crucial for accommodating different inhibitors and substrates. The binding of ligands to a secondary, allosteric site known as the "Z-site" can also influence the enzyme's oligomeric state, regulating a trimer-hexamer equilibrium. nih.gov
The active site itself is located at the interface of the enzyme's three domains: the catalytic domain, which possesses the canonical α/β-hydrolase fold, an αβ domain, and a regulatory domain. nih.govnih.gov The catalytic machinery, consisting of the triad (B1167595) Ser221, His468, and Glu354, resides within this active site gorge, which is approximately 10-15 Å deep. nih.govdtu.dk
The binding of inhibitors to carboxylesterases is governed by a combination of molecular interactions, including hydrogen bonds, hydrophobic interactions, and, in some cases, the formation of covalent bonds.
Hydrogen Bonding: Hydrogen bonds play a critical role in orienting the inhibitor within the active site and stabilizing the enzyme-inhibitor complex. The oxyanion hole, formed by the backbone nitrogen atoms of specific glycine (B1666218) residues (Gly142 and Gly143 in the HGGG motif), is a key feature that stabilizes the negatively charged oxygen atom of the tetrahedral intermediate formed during catalysis. nih.govebi.ac.ukmdpi.com Inhibitors that mimic this intermediate can form strong hydrogen bonds with the oxyanion hole. Furthermore, the catalytic histidine residue (His468 in hCE1) can act as a hydrogen bond donor or acceptor, facilitating the interaction with various inhibitors. nih.govebi.ac.uk
Hydrophobic Interactions: Given the predominantly hydrophobic nature of the hCE1 active site, hydrophobic interactions are a major driving force for inhibitor binding. nih.gov The pocket is lined with numerous hydrophobic amino acid residues, which interact favorably with the nonpolar regions of inhibitor molecules. nih.gov Studies have shown that hCE1 generally prefers substrates with larger, more hydrophobic acyl groups, underscoring the importance of these interactions in ligand recognition. nih.gov
Covalent Bonds: Some inhibitors, particularly organophosphates and certain nerve agents, form a covalent bond with the catalytic serine residue (Ser221 in hCE1). nih.gov Crystallographic structures of hCE1 in complex with agents like soman (B1219632) and tabun (B1200054) have provided direct evidence of this covalent modification. nih.gov This irreversible inhibition effectively inactivates the enzyme. The formation of this covalent acyl-enzyme intermediate is a key step in the catalytic mechanism of serine hydrolases and is exploited by these types of inhibitors. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Inhibitor Binding
Complementing experimental techniques, computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the dynamic nature of CES-inhibitor interactions. These in silico approaches provide insights into binding processes that are often difficult to capture through static crystallographic methods.
Computational docking and MD simulations are widely used to predict how an inhibitor will bind to the active site of a carboxylesterase and to estimate the strength of this interaction (binding affinity). dtu.dknih.gov Docking algorithms explore various possible orientations and conformations of the inhibitor within the binding pocket, scoring them based on a force field that approximates the molecular interactions. nih.gov
MD simulations take these predicted binding modes a step further by simulating the movement of every atom in the enzyme-inhibitor complex over time. dtu.dkosti.gov This allows for a more realistic assessment of the stability of the predicted binding pose and can reveal subtle but important conformational changes in both the inhibitor and the enzyme. dtu.dk By calculating the free energy of binding from these simulations, researchers can predict the binding affinity, which can then be compared with experimental data. acs.orguky.edu These predictions are crucial for the rational design of new and more potent inhibitors. acs.orguky.edu For instance, lower binding energy values, coupled with a shorter distance between the catalytic serine and the inhibitor's reactive carbonyl group, generally indicate a stronger binding affinity. frontiersin.org
Computational studies have been instrumental in elucidating the intricate steps of the carboxylesterase catalytic mechanism, including the transient intermediates that are formed. The classical mechanism for serine hydrolases involves a two-step process of acylation and deacylation, proceeding through a tetrahedral intermediate. nih.gov
However, computational modeling has suggested a more complex, four-step mechanism for some carboxylesterase reactions:
Nucleophilic attack by the catalytic serine on the substrate's carbonyl carbon, forming the first tetrahedral intermediate. nih.govacs.org
Collapse of this intermediate to form a covalent acyl-enzyme complex, with the release of the alcohol product. nih.govacs.org
Nucleophilic attack by a water molecule on the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. nih.govacs.org
Release of the carboxylic acid product, regenerating the free enzyme. nih.govacs.org
Furthermore, computational simulations have explored the formation of other potential intermediates, such as orthoesters, in the catalytic cycle. These studies provide a detailed, atomistic view of the reaction pathway, helping to explain the enzyme's substrate specificity and catalytic efficiency. nih.gov For example, in the hydrolysis of cocaine by hCE1, computational modeling revealed a novel pathway with single-step acylation and deacylation processes, where the substrate itself participates in stabilizing the transition state through hydrogen bonding within the oxyanion hole. acs.orguky.edunih.govnih.gov
Unable to Generate Article: Insufficient Scientific Data for "Carboxylesterase-IN-1"
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient information to generate the requested article on the chemical compound “this compound” according to the specified detailed outline.
The compound identified as this compound (CAS No. 2609018-59-7) is primarily referenced in relation to a single research publication:
Ma S, et al. Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles. Journal of Agricultural and Food Chemistry. 2021; 69(39):11572-11581.
In this study, this compound is referred to as "compound 20g." The research focuses exclusively on its properties as a novel pesticide and its insecticidal effects on various aphid species.
The study mentions that the compound "exhibited inhibitory action on carboxylesterase similar to the known inhibitor triphenyl phosphate (B84403)." acs.org However, this finding is presented in the context of its effect on detoxifying enzymes within the target insect, Eriosoma lanigerum.
There is no available scientific literature detailing the use of this compound in the specific methodological approaches and cellular models required by the article outline. Specifically, no research data could be found for this compound in relation to:
Methodological Approaches in Studying Carboxylesterase Inhibition
Cellular and Tissue-Based Studies of CES Inhibition:
In Vitro Cell Culture Models (e.g., HepG2 cells, THP-1 macrophages, Dendritic cells)
Given the strict requirement to generate thorough, informative, and scientifically accurate content solely focused on Carboxylesterase-IN-1 for each subsection, the absence of published data makes it impossible to fulfill this request without fabricating information. Therefore, the article cannot be written.
Use of Subcellular Fractions (Microsomes, S9 fractions, Cytosols)
In the broader field of pharmacology and toxicology, subcellular fractions are commonly used to investigate the metabolism and inhibition of enzymes like carboxylesterases. Human liver S9 fractions, which contain both microsomal and cytosolic enzymes, are frequently employed to study the activity of CES1 and CES2. nih.govuri.edunih.gov These fractions allow for in vitro experiments that can predict how a compound might be metabolized or how it might inhibit the metabolism of other substances in the liver. uri.edunih.gov
There are no available scientific reports of studies utilizing this compound with subcellular fractions such as microsomes, S9 fractions, or cytosols.
Recombinant Protein Expression and Purification for Mechanistic Studies
To study the interaction between an inhibitor and a specific carboxylesterase isoform (e.g., human CES1 or CES2) without interference from other enzymes, recombinant proteins are often used. sigmaaldrich.comsigmaaldrich.comrndsystems.com These proteins are typically produced in expression systems like E. coli, insect cells, or mammalian cells. sigmaaldrich.comsigmaaldrich.com Recombinant enzymes are crucial for detailed kinetic studies to determine parameters like IC50 and Ki values, and to elucidate the specific mechanism of inhibition. sigmaaldrich.com
There is no published research detailing the use of this compound with purified recombinant carboxylesterase proteins.
When expressing recombinant proteins, particularly in bacterial systems like E. coli, the protein of interest can sometimes misfold and aggregate into insoluble structures known as inclusion bodies. Recovering functional protein from these aggregates is a significant challenge in biotechnology. The process typically involves:
Isolation and purification of inclusion bodies: Separating the inclusion bodies from other cellular components.
Solubilization: Using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride to dissolve the aggregated protein.
Refolding: Gradually removing the denaturant to allow the protein to refold into its correct, active conformation. This step often requires optimizing conditions such as pH, temperature, and the use of additives.
No studies have been published that involve the expression of carboxylesterases for the specific purpose of studying their inhibition by this compound, and therefore, no information is available on strategies related to protein recovery from inclusion bodies in this context.
Applications of Carboxylesterase Inhibitors in Preclinical and Basic Research
Elucidating the Role of Carboxylesterases in Xenobiotic Biotransformation
Carboxylesterases are key players in the Phase I metabolism of xenobiotics—foreign compounds such as drugs, pesticides, and environmental pollutants. wikipedia.orgnih.gov These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, generally converting lipophilic compounds into more water-soluble forms that are easier to excrete. mhmedical.commhmedical.comnih.gov The use of inhibitors like Carboxylesterase-IN-1 allows for a detailed investigation of these biotransformation pathways.
In preclinical animal models, inhibitors are used to probe the metabolic fate of ester-containing drugs and chemical probes. mdpi.com CES enzymes are crucial for the activation of many ester prodrugs, where hydrolysis is required to release the pharmacologically active agent. mdpi.comnih.govresearchgate.net For instance, the anti-influenza drug oseltamivir is an ester prodrug that requires CES1-mediated hydrolysis for its activation. mdpi.comuri.edu
The use of specific fluorescent probes, whose fluorescence changes upon hydrolysis by CES, allows for real-time monitoring of enzyme activity in various biological systems, including living cells and zebrafish models. researchgate.netnih.gov this compound and similar inhibitors can be used in these systems to confirm that the observed hydrolysis is indeed CES-dependent and to screen for potential drug-drug interactions.
Carboxylesterases play a significant role in the detoxification of numerous xenobiotics, including pesticides and other environmental toxicants. nih.govnih.govtaylorandfrancis.com By hydrolyzing these compounds, CES enzymes can render them less harmful. nih.gov Organophosphates, a class of compounds used as pesticides, are known to be potent, often irreversible inhibitors of CES. nih.gov This interaction is a key aspect of their toxicity.
Investigating Endobiotic Metabolism and Physiological Functions of CES
Beyond their role in xenobiotic metabolism, carboxylesterases are deeply involved in the processing of endogenous compounds (endobiotics), particularly lipids. nih.govnih.govnih.govnih.gov Inhibition studies have been instrumental in uncovering the physiological functions of these enzymes in maintaining metabolic balance.
CES enzymes, particularly CES1, are recognized for their role in the hydrolysis of triglycerides and cholesteryl esters. wikipedia.orgnih.govnih.gov This activity is crucial for mobilizing lipids from storage depots and maintaining energy homeostasis. nih.govnih.govresearchgate.net
Preclinical studies in mice have demonstrated the importance of CES in metabolic health.
Overexpression of CES1 in the liver was found to decrease hepatic triglycerides and plasma cholesterol. ovid.com
Conversely, knocking down hepatic CES1 led to an increase in liver triglycerides. ovid.com
Mice lacking the Ces1 gene (Ces1 -/-) showed resistance to diet-induced obesity, indicating a critical role for this enzyme in energy regulation. ovid.com
The use of specific inhibitors in these models allows for the pharmacological replication of these genetic findings, suggesting that CES inhibitors could be potential therapeutic agents for metabolic disorders like obesity and fatty liver disease. nih.govnih.gov
At the cellular level, CES inhibition has been shown to modulate key processes like inflammation and cholesterol transport.
Cholesterol Efflux: In macrophages, CES1 functions as a cholesteryl ester hydrolase, breaking down stored cholesteryl esters into free cholesterol. wikipedia.orgnih.gov This is a rate-limiting step for reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and returned to the liver. nih.gov
Studies using human THP-1 macrophage cell lines have shown that inhibiting CES1, either with specific inhibitors like benzil (B1666583) or broader inhibitors like paraoxon, leads to the retention of cholesteryl esters. nih.gov This promotes the formation of "foam cells," a hallmark of atherosclerosis. nih.gov
Silencing the CES1 gene in these cells also has complex, paradoxical effects on cholesterol uptake and efflux, highlighting the enzyme's multifaceted role. acs.org
Inflammation: Recent research points to a role for CES1 in modulating inflammatory responses.
Pharmacological inhibition of CES1 in human monocyte-derived dendritic cells was shown to shift their metabolic profile towards a reduced inflammatory phenotype. oup.com
In contrast, inhibiting CES1 in human macrophages can augment the anti-inflammatory effects of certain lipid mediators (prostaglandin glyceryl esters) by preventing their breakdown into pro-inflammatory prostaglandins. acs.org
In mouse models, inactivation of the CES1 ortholog, Ces1d, was found to augment lung inflammation. acs.orgoup.com
These findings suggest that modulating CES activity with inhibitors can have significant, context-dependent effects on cellular function.
Characterization of Species Differences in CES Activity and Inhibition Profiles
A significant challenge in preclinical drug development is the marked species differences in the expression, distribution, and activity of CES enzymes. uri.edunih.govnih.govresearchgate.net These differences can make it difficult to predict the metabolism and pharmacokinetics of ester-containing drugs in humans based on animal models. uri.edu
For example:
Human liver expresses high levels of CES1 and lower levels of CES2, while the human intestine primarily expresses CES2. nih.govnih.govresearchgate.net
In contrast, rat plasma has high CES activity, whereas human and dog plasma lack it. nih.govresearchgate.net
The rat liver has multiple CES1 isozymes, with the closest homolog sharing about 78% identity with human CES1. nih.gov
Inhibitors like this compound are used in comparative in vitro studies with liver microsomes or recombinant enzymes from different species (human, monkey, dog, rat, mouse) to characterize these differences. researchgate.netbioivt.com By comparing the inhibitory potency (IC50 values) and metabolic profiles across species, researchers can better understand which animal models are most predictive for human pharmacokinetics and can build more accurate in vitro-in vivo extrapolation models. nih.govresearchgate.net
Development of Research Probes and Tools for Enzyme Characterization
The intricate roles of carboxylesterases (CES) in drug metabolism and endogenous compound processing necessitate the development of specialized chemical tools for their study. nih.gov this compound represents a class of such molecules, designed specifically as a research probe to investigate the activity, localization, and inhibition of these enzymes. These tools are crucial for characterizing enzyme function in complex biological systems, including live cells, and for high-throughput screening of potential therapeutic agents. nih.govacs.org
Fluorescent probes, in particular, have emerged as powerful instruments for the real-time visualization of carboxylesterase activity. nih.gov Their design often involves a fluorophore whose signal is modulated by the enzymatic activity of CES. Common strategies include "turn-on," "turn-off," and ratiometric designs, which provide a dynamic range of signal changes upon enzyme-substrate interaction. nih.gov For instance, a probe might be engineered with an ester group that, upon hydrolysis by a carboxylesterase, releases the fluorophore from a quenched state, leading to a significant increase in fluorescence. nih.gov
The specificity of these probes is a critical aspect of their utility. Research has focused on developing probes that can distinguish between the major human carboxylesterase isoforms, CES1 and CES2. This is important because while these enzymes share some structural similarities, they exhibit distinct substrate preferences and tissue distribution. mdpi.com For example, CES1 is predominantly found in the liver and favors substrates with a large acyl group and a small alcohol moiety, whereas CES2 is abundant in the intestine and prefers substrates with a small acyl group and a large alcohol group. mdpi.com
The development of isoform-specific inhibitors is also a key area of research. These inhibitors can be used in conjunction with broader-spectrum probes to dissect the contribution of individual CES isoforms to a particular metabolic process. nih.gov Compounds like digitonin and telmisartan have been identified as specific inhibitors of CES1 and CES2, respectively, and are valuable tools in such studies. nih.gov
The utility of these research probes extends to various applications. They are instrumental in:
Live-cell imaging: Enabling the visualization of enzyme activity within the cellular environment, providing spatial and temporal information. nih.gov
High-throughput screening: Facilitating the rapid screening of large compound libraries to identify new and potent carboxylesterase inhibitors. acs.org
Enzyme kinetics studies: Allowing for the detailed characterization of enzyme-substrate and enzyme-inhibitor interactions. acs.org
The data generated from these studies are essential for understanding the fundamental biology of carboxylesterases and for the development of new drugs that are either activated by or metabolized by these enzymes.
Detailed Research Findings
A variety of molecules have been developed and characterized as specific probes and inhibitors for carboxylesterases. The following tables summarize the properties of some of these research tools.
Table 1: Inhibitory Potency of Selected Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Inhibition Type |
|---|---|---|---|---|
| Ginkgetin | CES2 | < 100 nM | - | Reversible, Mixed |
| Bilobetin | CES2 | < 100 nM | - | Reversible, Mixed |
| Sciaodopitysin | CES2 | < 100 nM | - | Reversible, Mixed |
| Isoginkgetin | CES2 | < 100 nM | - | Reversible, Mixed |
| Nevadensin | hCE1 | - | 2.64 µM | - |
| Nevadensin | hCE2 | - | 132.8 µM | - |
| CES2-IN-1 | human CES2 | - | 6.72 µM | Reversible |
Data sourced from multiple research articles. frontiersin.orgmedchemexpress.com
Table 2: Characteristics of Fluorescent Probes for Carboxylesterase Detection
| Probe | Target Enzyme | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Features |
|---|---|---|---|---|
| MMB | CES1 | - | - | Turn-on probe based on a BODIPY fluorophore. nih.gov |
| DDAB | CES2 | 630 nm | 700 nm | Near-IR fluorescence, suitable for in vivo imaging. nih.gov |
| 4-MOMMP | hCE1 | - | - | High selectivity over other esterases. nih.gov |
| BDPN2-CES | CESs | - | - | Exhibits a 182-fold fluorescence enhancement. acs.org |
| BF2-cur-Mor | CEs | - | - | Lysosomal targeting fluorescent probe. nih.gov |
Data compiled from various studies on fluorescent probes for carboxylesterases. nih.govacs.orgnih.govnih.gov
Future Directions in Carboxylesterase Inhibitor Research
Discovery and Characterization of Novel Inhibitor Chemotypes
The identification of novel chemical scaffolds is a cornerstone of advancing CES inhibitor research. A diverse range of chemotypes has been investigated for their ability to inhibit human carboxylesterases, moving beyond traditional organophosphates and carbamates which often lack selectivity. nih.gov
Recent discoveries have highlighted several promising classes of inhibitors:
β-Lapachone and its Analogs: β-lapachone has been identified as a potent, reversible inhibitor of human carboxylesterases with Ki values in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies have revealed that phenoxy analogues of β-lapachone are highly effective in modulating CES activity, while amino derivatives are less potent due to tautomerism. nih.govresearchgate.net N-methylated amino derivatives, which cannot undergo tautomerism, have shown potency equal to phenoxy analogues and demonstrated selectivity for the liver enzyme hCE1. nih.govresearchgate.net
Isatins (Indole-2,3-diones): Following the discovery that the 1,2-dione group is crucial for the inhibitory activity of benzil (B1666583), chemical database searches identified isatins as potential CES inhibitors. nih.gov Subsequent biochemical assays have confirmed that isatin (B1672199) analogues can be potent inhibitors of both human intestinal carboxylesterase (hiCE) and hCE1. nih.gov
Benzils (Diphenylethane-1,2-diones): Benzil and its derivatives represent another class of potent CES inhibitors. nih.gov The ethane-1,2-dione chemotype is central to their inhibitory activity. nih.gov Extensive screening of over 100 benzil analogues has provided a generalized set of parameters detailing their potency and selectivity towards carboxylesterases. nih.gov
Trifluoromethylketones: Initially identified as inhibitors of juvenile hormone esterases, trifluoromethylketones have also been shown to inhibit rat, pig, and human carboxylesterases. nih.gov The highly polarized carbonyl group in these compounds facilitates hydration to a gem-diol, which mimics the transition state of the esterase catalytic mechanism. nih.gov
Natural Products: Natural sources continue to be a rich reservoir for novel inhibitor discovery. Biflavones isolated from Ginkgo biloba, such as ginkgetin, bilobetin, sciadopitysin, and isoginkgetin, have demonstrated extremely potent and highly specific inhibition of human CES2, with over 1000-fold selectivity against CES1. frontiersin.org These compounds exhibit a reversible and mixed inhibition mechanism with Ki values below 100 nM. frontiersin.org
| Inhibitor Chemotype | Target CES Isozyme(s) | Inhibition Characteristics | Key Findings |
|---|---|---|---|
| β-Lapachone Analogs | hCE1, hiCE | Potent, reversible; Ki in nM range | Phenoxy and N-methylated amino derivatives show high potency and selectivity for hCE1. nih.govresearchgate.net |
| Isatins (Indole-2,3-diones) | hiCE, hCE1 | Potent inhibitors | Identified through database searching for the 1,2-dione chemotype. nih.gov |
| Benzils (Diphenylethane-1,2-diones) | hCE1, hiCE | Potent and selective | Extensive SAR studies have defined parameters for potency and selectivity. nih.gov |
| Trifluoromethylketones | Human, rat, and pig CEs | Effective inhibitors | Mimic the transition state of the esterase active site. nih.gov |
| Biflavones (from Ginkgo biloba) | CES2 | Potent, highly specific (>1000-fold vs. CES1), reversible, mixed inhibition | Offer promising lead compounds for developing novel anti-diarrhea agents. frontiersin.org |
Advanced Methodologies for In Vivo (Preclinical) Inhibitor Profiling
The translation of in vitro findings to in vivo settings is a critical step in inhibitor development. Advanced methodologies are enabling a more dynamic and accurate assessment of CES inhibitor activity in preclinical models.
A significant advancement in this area is the development of highly sensitive and selective fluorescent probes for real-time imaging of CES activity. nih.govresearchgate.netnih.gov These probes are designed to be non-fluorescent until they are hydrolyzed by a specific carboxylesterase, at which point they release a fluorescent reporter. This "turn-on" mechanism allows for the direct visualization and quantification of enzyme activity in living cells and whole organisms. nih.govnih.gov
For example, a recently designed near-infrared (NIR) fluorescent probe, TTAP−AB, based on an aggregation-induced emission (AIE) mechanism, allows for the rapid and sensitive detection of CEs. researchgate.net Another probe, DXMB, has been characterized as a highly specific and sensitive tool for sensing CES2 activity. nih.gov The application of DXMB has enabled the dynamic monitoring of CES2 during zebrafish development and the visualization of its tissue distribution in mice. nih.gov Notably, this probe was used to reveal abnormally elevated CES2 activity in the intestine of diabetic model mice, while a significant decrease was observed in the liver. nih.gov
These advanced imaging techniques provide several advantages for preclinical inhibitor profiling:
Real-time monitoring: Researchers can observe the effects of an inhibitor on CES activity in real-time within a living system.
Spatial resolution: The distribution of CES activity and the site of inhibitor action can be visualized at the tissue and cellular level.
High-throughput screening: Fluorescent probes can be adapted for high-throughput screening assays to identify novel CES inhibitors from large chemical libraries. nih.gov
The use of such probes facilitates a more comprehensive understanding of an inhibitor's pharmacokinetic and pharmacodynamic properties in a physiologically relevant context.
Integrated Omics Approaches to Understand Downstream Effects of CES Inhibition
Inhibiting carboxylesterase activity can have wide-ranging downstream effects on various metabolic and signaling pathways. Integrated omics approaches, which combine genomics, proteomics, and metabolomics, are becoming increasingly important for elucidating these complex biological consequences.
Recent studies have begun to uncover the broader impact of CES inhibition beyond its immediate effect on drug metabolism. For instance, the inactivation of CES1 has been shown to block the catabolism of prostaglandin (B15479496) D2 glyceryl ester (PGD2-G) in monocytes and macrophages, thereby enhancing its anti-inflammatory effects. nih.gov This suggests that CES1 inhibitors could have therapeutic potential in inflammatory conditions. nih.gov
Furthermore, the inhibition of CES1 can lead to increased levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which has known immunomodulatory and anti-inflammatory properties. nih.gov This effect is mediated through the CB1 receptor and results in the attenuation of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNFα. nih.gov
Integrated omics can provide a systems-level view of the cellular response to CES inhibition by:
Identifying novel substrates and pathways: Metabolomic profiling can uncover previously unknown endogenous substrates of carboxylesterases, revealing their role in lipid metabolism and other biological processes. researchgate.net
Elucidating mechanisms of action: Proteomic and transcriptomic analyses can identify changes in protein expression and gene regulation that occur as a consequence of CES inhibition, providing insights into the inhibitor's mechanism of action and potential off-target effects. nih.gov
Discovering biomarkers: Omics data can help in the identification of biomarkers that predict the response to CES inhibitors, paving the way for personalized medicine approaches.
Computational Design of Highly Selective and Potent Research Probes
Computational methods are playing an increasingly vital role in the rational design of highly selective and potent carboxylesterase inhibitors and research probes. nih.govjst.go.jp In silico approaches offer the ability to screen large virtual libraries of compounds and to predict their binding affinity and selectivity for different CES isozymes, thereby accelerating the drug discovery process. nih.gov
Several computational strategies are being employed for the design of novel CES inhibitors:
Structure-based design: This approach utilizes the three-dimensional structures of carboxylesterase active sites to design inhibitors that fit snugly and interact favorably with key amino acid residues. Molecular docking simulations can predict the binding mode and affinity of potential inhibitors. nih.govacs.org
Ligand-based design: When the crystal structure of the target enzyme is not available, ligand-based methods can be used. These approaches rely on the knowledge of known inhibitors to build pharmacophore models or to develop quantitative structure-activity relationship (QSAR) models. nih.govjst.go.jp
De novo design: This method involves the computational generation of novel molecular structures that are predicted to have high affinity for the target enzyme's active site. nih.govjst.go.jp
A combination of QSAR and computerized model building has led to the prediction that indole-containing compounds would be selective inhibitors of hiCE, a prediction that was subsequently confirmed experimentally with the discovery of isatin derivatives having inhibition constants as low as 6 nM. nih.gov This "grand model" approach, which combines data from all evaluated compounds, has resulted in the in silico generation of over 40 new structural classes of inhibitors with predicted high activity against hiCE. nih.gov
The ultimate goal of these computational efforts is to design research probes with tunable properties for superselective targeting. pnas.org By systematically modifying the molecular characteristics of a probe, such as its size, valency, and affinity, it is possible to design probes that can discriminate between different densities of a target receptor on a cell surface. pnas.org This principle can be applied to the design of CES inhibitors to achieve high selectivity for a particular isozyme or even for a specific cellular population expressing a certain level of the enzyme.
The integration of computational design with experimental validation will continue to be a powerful engine for the discovery of the next generation of highly selective and potent carboxylesterase inhibitors and research probes.
Q & A
Q. How can researchers integrate this compound into multi-target inhibitor studies for pesticide resistance?
- Methodological Answer : Design combinatorial screens with synergists (e.g., cytochrome P450 inhibitors). Use factorial experimental designs to assess additive vs. synergistic effects. Publish raw data in supplementary materials to enable reproducibility .
Guidelines for Data Presentation
- Tables/Graphs : Include dose-response curves with error bars (SEM) and statistical significance (p-values). Use IUPAC nomenclature consistently .
- Supplementary Materials : Provide raw NMR spectra, crystallization parameters, and assay protocols per Beilstein Journal of Organic Chemistry standards .
- Citations : Prioritize primary literature from journals like Angewandte Chemie and avoid commercial vendor data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
